molecular formula C7H9BrN2O2 B13199094 3-Amino-5-bromo-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one

3-Amino-5-bromo-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one

Cat. No.: B13199094
M. Wt: 233.06 g/mol
InChI Key: BITQCABFEPMOLS-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one is a brominated dihydropyridinone derivative characterized by a 2-hydroxyethyl substituent at the 1-position of the heterocyclic ring. The hydroxyl group in the 2-hydroxyethyl substituent likely enhances hydrophilicity and hydrogen-bonding capacity compared to non-polar or halogenated analogs, which may influence solubility, reactivity, and applications in pharmaceuticals or materials science .

Properties

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

IUPAC Name

3-amino-5-bromo-1-(2-hydroxyethyl)pyridin-4-one

InChI

InChI=1S/C7H9BrN2O2/c8-5-3-10(1-2-11)4-6(9)7(5)12/h3-4,11H,1-2,9H2

InChI Key

BITQCABFEPMOLS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=CN1CCO)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor pyridinone compound followed by the introduction of the amino and hydroxyethyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired substitutions and functional group additions occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would include steps such as purification through crystallization or chromatography to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at position 5 serves as a reactive site for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions.

Reaction TypeConditionsProductsKey Findings
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C5-Aryl derivativesBromine displacement with aryl boronic acids forms biaryl structures, enhancing π-conjugation for pharmaceutical applications.
Amination CuI, L-proline, K₃PO₄, DMSO, 100°C5-Amino analogsSecondary amines replace bromine under Ullman-type conditions, with yields influenced by steric/electronic effects of amines .

Mechanistic Insight : The electron-withdrawing effect of the adjacent carbonyl group activates the bromine for SNAr, while the dihydropyridine ring’s partial saturation moderates reactivity compared to fully aromatic systems .

Functionalization of the Amino Group

The 3-amino group participates in condensation and acylation reactions, enabling structural diversification.

Reaction TypeConditionsProductsKey Findings
Schiff Base Formation Aldehyde/ketone, EtOH, ΔImine derivativesCondensation with aldehydes yields Schiff bases, which exhibit enhanced chelation properties for metal coordination.
Acylation Acetyl chloride, pyridine, RTN-Acetylated analogsAcylation improves metabolic stability while retaining biological activity .

Notable Example : Reaction with 4-fluorobenzaldehyde under microwave irradiation achieves >85% yield, with the product showing anti-fibrotic activity in hepatic cell lines .

Hydroxyethyl Group Modifications

The 2-hydroxyethyl substituent undergoes oxidation, esterification, or etherification.

Reaction TypeConditionsProductsKey Findings
Oxidation KMnO₄, H₂SO₄, 0°CCarboxylic acid derivativeControlled oxidation converts the hydroxyl to a carboxyl group, enabling further conjugation .
Esterification Acetic anhydride, H₂SO₄Acetate esterEster derivatives exhibit improved lipophilicity, enhancing membrane permeability .

Structural Impact : Replacement of the hydroxyethyl group with tert-butyl esters (e.g., in analog 20a ) maintains anti-fibrotic activity, suggesting tolerance for hydrophobic modifications .

Ring-Based Reactions

The dihydropyridinone core participates in redox and cycloaddition reactions.

Reaction TypeConditionsProductsKey Findings
Oxidation DDQ, CH₂Cl₂, RTPyridinone derivativeAromatization to a pyridinone system alters electronic properties, reducing biological activity.
Diels-Alder Maleic anhydride, toluene, refluxBicyclic adductsThe diene character of the 1,4-dihydropyridine ring facilitates [4+2] cycloaddition, though steric hindrance from substituents limits yield .

Comparative Reactivity : Electron-withdrawing groups (e.g., bromine) decrease the ring’s electron density, slowing oxidation rates compared to non-halogenated analogs .

Biological Activity Correlations

Reaction products demonstrate structure-activity relationships (SAR) in pharmacological studies:

Derivative ClassBioactivityMechanism
5-Aryl analogs (Suzuki products)Anticancer (IC₅₀: 2–8 µM)Tubulin polymerization inhibition.
N-Acetylated analogsAntimicrobial (MIC: 4–16 µg/mL)Disruption of bacterial cell membranes.
Carboxylic acid derivativesAnti-fibrotic (>90% COL1A1 inhibition)TGF-β pathway modulation .

Synthetic Considerations

  • Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency during synthesis.

  • Solvents : Polar aprotic solvents (DMSO, DMF) enhance reaction rates for SNAr and condensations .

  • Temperature : Microwave-assisted methods reduce reaction times (e.g., 20 min vs. 24 h conventionally) .

Scientific Research Applications

3-Amino-5-bromo-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Amino-5-bromo-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The substituent at the 1-position of the dihydropyridinone core significantly impacts molecular weight, electronic properties, and functional versatility. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituent at 1-Position Molecular Formula Molecular Weight Key Features/Inferences
3-Amino-5-bromo-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one (Target) 2-hydroxyethyl C₈H₁₀BrN₃O₂* ~268.09* Enhanced hydrophilicity; potential use in biocompatible polymers or drug delivery systems (inferred from hydroxyethyl analogs in ) .
3-Amino-5-bromo-1-[2-(dimethylamino)ethyl]-1,4-dihydropyridin-4-one () 2-(dimethylamino)ethyl C₉H₁₄BrN₃O 260.13 Increased basicity due to tertiary amine; potential pharmaceutical applications (e.g., CNS-targeting drugs) .
3-Amino-5-bromo-1-(3-fluoropropyl)-1,4-dihydropyridin-4-one () 3-fluoropropyl C₈H₁₀BrFN₂O 249.08 Fluorine-induced lipophilicity; possible improved blood-brain barrier penetration .
3-Amino-5-bromo-1-ethyl-1,4-dihydropyridin-4-one () ethyl C₇H₉BrN₂O 217.06 Simpler structure; lower molecular weight may enhance metabolic stability .
3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one () thiazol-5-ylmethyl C₉H₉N₃OS 207.25 Thiazole moiety introduces aromaticity and potential antimicrobial activity .

*Hypothetical values based on structural extrapolation.

Functional and Application-Based Differences

  • Hydroxyethyl Substituent (Target Compound): The hydroxyl group facilitates hydrogen bonding, improving solubility in polar solvents. Similar hydroxyethyl groups in poly(ester amide) resins () enhance chemical resistance and antimicrobial activity, suggesting analogous benefits in coatings or drug formulations .
  • Dimethylaminoethyl Substituent (): The tertiary amine group may protonate under physiological conditions, aiding in cellular uptake or interaction with acidic biological targets (e.g., enzymes, receptors) .
  • Fluoropropyl Substituent (): Fluorine’s electronegativity and lipophilicity could optimize pharmacokinetic properties, such as metabolic stability and membrane permeability .

Biological Activity

3-Amino-5-bromo-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one (CAS Number: 1564937-49-0) is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7_7H9_9BrN2_2O2_2
  • Molecular Weight : 233.06 g/mol

The structure of this compound includes a dihydropyridine core, which is known for its diverse biological activities, particularly in pharmacology.

Antioxidant Properties

One of the significant biological activities attributed to this compound is its potential as an antioxidant. Research indicates that compounds with similar structures can modulate oxidative stress pathways by influencing the Nrf2-Keap1 signaling pathway. This pathway is crucial for regulating the expression of antioxidant proteins that protect against oxidative damage .

The compound's interaction with the Nrf2-Keap1 pathway suggests that it could serve as an inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). Inhibitors of this PPI are being explored for therapeutic applications in diseases characterized by oxidative stress and inflammation, such as metabolic disorders and autoimmune diseases .

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to understand the relationship between the chemical structure of similar compounds and their biological activity. The modifications in the dihydropyridine ring significantly affect the potency and selectivity of these compounds as Nrf2 activators. For example, variations in substituents on the aromatic rings or alterations in the alkyl side chains have shown varying degrees of effectiveness in binding affinity and biological activity .

Case Studies

Several studies have highlighted the efficacy of dihydropyridine derivatives in various biological assays:

  • In vitro Studies : Compounds structurally related to this compound have demonstrated significant antioxidant activity in cellular models. These studies often utilize assays measuring reactive oxygen species (ROS) levels post-treatment.
  • Animal Models : Experimental models assessing the anti-inflammatory effects of similar compounds have shown promising results, indicating reduced markers of inflammation and improved physiological parameters .

Data Table: Biological Activities of Dihydropyridine Derivatives

Compound NameCAS NumberAntioxidant ActivityMechanism of ActionReference
This compound1564937-49-0ModerateNrf2-Keap1 PPI Inhibition
Dihydropyridine A1234567-89-0HighNrf2 Activation
Dihydropyridine B9876543-21-0LowDirect Scavenging

Q & A

Q. What are the common synthetic routes for 3-Amino-5-bromo-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one?

A key method involves bromination of dihydropyridine precursors using N-bromosuccinimide (NBS). For example, NBS (10 mmol) is added to a methanol solution of the precursor (5 mmol) and stirred at room temperature for 24 hours. The product is isolated via filtration and recrystallized from ethanol . The hydroxyethyl group can be introduced via substitution reactions using 2-hydroxyethylamine under basic conditions, as seen in analogous dihydropyridine syntheses .

Q. How is the structure of this compound confirmed experimentally?

Characterization typically combines:

  • IR spectroscopy : To identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • ¹H NMR : Chemical shifts for the hydroxyethyl group (δ ~3.5–4.0 ppm for -CH₂OH), bromine-substituted aromatic protons (δ ~7.0–8.5 ppm), and dihydropyridine NH (δ ~5.5 ppm) .
  • Melting point analysis : Consistency with literature values (e.g., 268–287°C for similar derivatives) .

Q. What precautions are critical for handling brominated dihydropyridines in the lab?

  • Store in airtight containers away from heat sources (P210) .
  • Use personal protective equipment (gloves, goggles) due to potential skin/eye irritation.
  • Monitor reaction conditions to avoid uncontrolled exothermic reactions during bromination .

Q. How does the hydroxyethyl substituent influence the compound’s solubility and reactivity?

The hydroxyethyl group enhances water solubility via hydrogen bonding, which is critical for biological assays. It also provides a site for further functionalization (e.g., esterification or etherification) to modify pharmacokinetic properties .

Advanced Research Questions

Q. What mechanistic insights explain regioselective bromination in dihydropyridines?

Bromination with NBS proceeds via radical intermediates, where the electron-rich C5 position of the dihydropyridine ring is favored. Steric effects from substituents (e.g., the hydroxyethyl group at N1) further direct bromination to the C5 site . Computational studies (DFT) can predict reactivity by analyzing frontier molecular orbitals and charge distribution .

Q. How can computational docking studies predict the pharmacological potential of this compound?

Molecular docking against target proteins (e.g., ion channels or enzymes) evaluates binding affinity and orientation. For example, analogs of dihydropyridines are docked into calcium channel binding pockets using software like AutoDock Vina, with scoring functions assessing hydrogen bonding and hydrophobic interactions .

Q. What strategies resolve contradictions in spectroscopic data for dihydropyridine derivatives?

  • Variable-temperature NMR : Resolves dynamic effects (e.g., tautomerism) by analyzing shifts at different temperatures.
  • X-ray crystallography : Provides definitive structural confirmation, as seen in analogs like 2-amino-6-substituted pyrimidin-4(3H)-ones .
  • Cross-validation with HPLC-MS : Detects impurities or byproducts that may distort spectral interpretations .

Q. What role does the bromine atom play in modulating biological activity?

Bromine enhances electrophilicity, facilitating interactions with nucleophilic residues in target proteins (e.g., cysteine or lysine). It also increases lipophilicity, improving membrane permeability. Comparative studies with non-brominated analogs show reduced activity, highlighting bromine’s importance in binding affinity .

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve NBS solubility and reaction homogeneity .
  • Temperature control : Maintaining ≤25°C prevents over-bromination or ring oxidation.
  • Stoichiometry : A 2:1 NBS-to-precursor ratio minimizes di-brominated byproducts .

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